REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:7]23[CH2:11][CH:10]([C:12]([CH3:14])([CH3:13])[C:6]2=[CH:5][CH2:4][CH2:3]1)[CH2:9][CH2:8]3.C(OO)(=[O:18])C>>[CH3:1][C:2]1([CH3:15])[C:7]23[CH2:11][CH:10]([C:12]([CH3:14])([CH3:13])[C:6]42[O:18][CH:5]4[CH2:4][CH2:3]1)[CH2:9][CH2:8]3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC=C2C13CCC(C3)C2(C)C)C
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
isolongifolene oxide
|
Type
|
product
|
Smiles
|
CC1(CCC2C3(C14CCC(C4)C3(C)C)O2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |